molecular formula C17H20BNO3 B596629 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309981-45-0

3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B596629
CAS RN: 1309981-45-0
M. Wt: 297.161
InChI Key: ILWVNBOVBBBNEL-UHFFFAOYSA-N
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Description

“3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that belongs to the class of Heteroarylboronic Acid Esters . It has a molecular formula of C11H16BNO2 .

Scientific Research Applications

Organic Synthesis

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols .

Asymmetric Synthesis

It is utilized in the asymmetric synthesis of amino acids . This process is crucial in the production of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science .

Diels–Alder and Suzuki Coupling Reactions

These are two important reactions in organic chemistry. The Diels–Alder reaction is a method for forming rings, while the Suzuki coupling is a type of cross-coupling reaction .

4. Enzyme Inhibitors or Specific Ligand Drugs In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . These can be used to treat various conditions, including tumors and microbial infections .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This has potential applications in diagnostics and research .

Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Crystallographic and Conformational Analyses

The structure of the compound can be characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction of the title compound for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the title compound to further clarify certain physical and chemical properties of the compound . The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .

properties

IUPAC Name

3-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-15(12-19-11-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWVNBOVBBBNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694481
Record name 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1309981-45-0
Record name 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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